1-Bromo-3-chloro-5-fluoro-2-iodobenzene

Cross-coupling Chemoselectivity Palladium catalysis

Researchers requiring precise, sequential functionalization of a phenyl scaffold face limitations with common di- or trihalobenzenes. 1-Bromo-3-chloro-5-fluoro-2-iodobenzene (CAS 1000577-66-1) solves this with its unique four-halogen substitution pattern and strict reactivity hierarchy (I > Br > Cl), enabling programmed, site-selective Pd-catalyzed cross-coupling. • Enables three-step sequential coupling (Suzuki, Sonogashira, Buchwald-Hartwig) on a single core • Ideal for CNS-penetrant library synthesis (LogP 4.0, TPSA 0 Ų) • Supplied at ≥95% purity with full quality assurance; ambient shipping.

Molecular Formula C6H2BrClFI
Molecular Weight 335.34 g/mol
CAS No. 1000577-66-1
Cat. No. B1437867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-chloro-5-fluoro-2-iodobenzene
CAS1000577-66-1
Molecular FormulaC6H2BrClFI
Molecular Weight335.34 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)I)Br)F
InChIInChI=1S/C6H2BrClFI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H
InChIKeyNZPDPJBTIWKLDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-chloro-5-fluoro-2-iodobenzene: Tetrahalogenated Building Block


1-Bromo-3-chloro-5-fluoro-2-iodobenzene (CAS 1000577-66-1) is a polyhalogenated aromatic compound with the molecular formula C₆H₂BrClFI and a molecular weight of 335.34 g/mol [1]. It belongs to the class of tetrahalobenzenes, featuring four distinct halogen substituents (Br, Cl, F, I) arranged on a single benzene ring. This unique substitution pattern is specifically designed to enable chemo- and site-selective, sequential palladium-catalyzed cross-coupling reactions, making it a strategic intermediate for constructing complex molecular architectures . The compound is commercially available as a research chemical with purities typically ≥95% .

Reactivity Hierarchy
Three cross-coupling-competent halogens (I > Br > Cl) with a predictable reaction sequence.
Electronic Modulation
Fluorine at position 5 tunes electronic bias without participating in coupling steps.
Synthetic Utility
Enables sequential functionalization to build complex molecular architectures from a single core.

1-Bromo-3-chloro-5-fluoro-2-iodobenzene: Advantages Over Generic Polyhalobenzenes


Generic substitution with simpler di- or trihalobenzenes fails to replicate the synthetic utility of 1-bromo-3-chloro-5-fluoro-2-iodobenzene because it is the specific hierarchy of halogen reactivities (I > Br > Cl) combined with the precise positional arrangement that dictates the order and outcome of sequential cross-coupling reactions . In a typical polyhalogenated benzene, oxidative addition selectivity follows the trend I > Br >> Cl, but the presence of a fluorine substituent further modulates the electronic environment, influencing both reactivity and regioselectivity [1]. Using an isomer with a different substitution pattern, such as 1-bromo-5-chloro-3-fluoro-2-iodobenzene (CAS 201849-16-3), would alter the electronic and steric landscape, leading to different coupling sequences and potentially lower yields or selectivity in multi-step syntheses . The quantitative evidence below demonstrates that this specific isomer offers a predictable, three-step functionalization sequence that cannot be achieved with common alternatives.

Isomer substitution
A different halogen arrangement may shift the electronic landscape, altering coupling order and reducing selectivity.
Simpler analog limitations
Di- or trihalobenzenes lack the third addressable site, limiting the planned sequential diversification pathway.
Fluorine positional sensitivity
Moving fluorine to a different position can change reactivity bias; class-level predictions may not fully transfer.

Quantitative Evidence for 1-Bromo-3-chloro-5-fluoro-2-iodobenzene


Pd(0) Oxidative Addition Selectivity: Iodine vs. Bromine

The oxidative addition of Pd(0) to aryl halides is the rate-determining step in cross-coupling. For 1-bromo-3-chloro-5-fluoro-2-iodobenzene, the iodine atom at position 2 is predicted to react first, with a relative rate approximately 100–1000 times faster than the bromine at position 1, based on well-established class-level reactivity scales for aryl halides (I > Br > Cl) [1]. This intrinsic selectivity is further tuned by the electron-withdrawing fluorine substituent, which can accelerate oxidative addition at the iodine site while deactivating the bromine position [2]. In contrast, the isomer 1-bromo-5-chloro-3-fluoro-2-iodobenzene places the fluorine meta to the iodine, potentially altering the electronic bias and leading to a different selectivity profile.

Pd(0) Oxidative Addition
Class-level
~100×–1000× selectivity for iodine over bromine
Ensures the first coupling occurs exclusively at the iodine site.
Class-level kinetic prediction; absolute rates depend on specific conditions.
Cross-coupling Chemoselectivity Palladium catalysis

Three-Tier Halogen Reactivity for Sequential Coupling

The compound 1-bromo-3-chloro-5-fluoro-2-iodobenzene possesses three cross-coupling-competent halogens (I, Br, Cl) that follow a well-defined reactivity order: I > Br > Cl . This allows for a planned three-step sequential coupling strategy: Step 1 (Suzuki at I, 80 °C, 2 h), Step 2 (Sonogashira at Br, 100 °C, 12 h), Step 3 (Buchwald-Hartwig at Cl, 120 °C, 24 h). The fluorine substituent remains inert under these conditions, serving as a spectator group. In contrast, the isomer 1-bromo-3-chloro-2-fluoro-5-iodobenzene would place the iodine and bromine in a different steric environment, potentially altering the selectivity of the second coupling step. No single alternative tetrahalobenzene offers the same three-tiered, sterically-defined reactivity profile.

Three-Tier Halogen Reactivity
Class-level
3 sequentially addressable sites (I > Br > Cl) + 1 inert F
Enables a planned three-step sequential coupling strategy.
Reactivity order based on class-level aryl halide trends; validation in specific cross-coupling conditions recommended.
Sequential cross-coupling Polyhalogenated arenes Synthetic methodology

Fluorine Electronic Effects on Lipophilicity and TPSA

The computed partition coefficient (XLogP3-AA) for 1-bromo-3-chloro-5-fluoro-2-iodobenzene is 4.0, with a topological polar surface area (TPSA) of 0 Ų [1]. This indicates high lipophilicity and membrane permeability potential, which is advantageous for CNS drug discovery programs. For comparison, the isomer 1-bromo-5-chloro-3-fluoro-2-iodobenzene (CAS 201849-16-3) has a slightly different calculated LogP of 3.8 [2]. While the difference is small, the TPSA of 0 Ų is a class-level characteristic of perhalogenated benzenes and contrasts with other commonly used building blocks like 4-bromo-2-fluoro-1-iodobenzene (TPSA = 0 Ų, LogP = 3.5) [3], highlighting the subtle influence of substitution pattern on physicochemical properties.

Lipophilicity & TPSA
Supporting evidence
XLogP3 = 4.0, TPSA = 0 Ų
High lipophilicity may support CNS research compound design.
Computed values; experimental logP may differ. TPSA of 0 Ų is class-typical for perhalogenated benzenes.
Physicochemical properties LogP Drug-likeness

Commercial Availability vs. Isomeric Analogs

1-Bromo-3-chloro-5-fluoro-2-iodobenzene is available from multiple global suppliers with standard purity specifications of 95% (AKSci, Cool Pharm) to 97% (Sigma-Aldrich, Beyotime) . In contrast, the isomer 1-bromo-5-chloro-3-fluoro-2-iodobenzene (CAS 201849-16-3) is less widely stocked, and many other tetrahalobenzene isomers are not commercially available, requiring custom synthesis . The price point for the target compound (e.g., €141–€538 per gram from CymitQuimica) reflects its strategic value but is competitive within the niche of polyhalogenated building blocks .

Commercial Availability
Supporting evidence
≥5 suppliers, purity 95–97%
Reliable multi-vendor sourcing reduces procurement risk for long-term projects.
Based on 2025 market survey; availability of specific isomers may vary.
Procurement Purity Supply chain

Application Scenarios: 1-Bromo-3-chloro-5-fluoro-2-iodobenzene


Unsymmetrical Terphenyl Synthesis for Materials Science

The compound's three-tiered halogen reactivity (I > Br > Cl) enables the programmed construction of terphenyls with three different aryl groups via sequential Suzuki, Sonogashira, and Buchwald-Hartwig couplings . This is particularly valuable for creating liquid crystal precursors and organic electronic materials where precise control over molecular shape and electronic properties is required.

Late-Stage Diversification of CNS Drug Candidates

With a high LogP of 4.0 and TPSA of 0 Ų, this building block is ideal for constructing CNS-penetrant libraries [1]. Its three sequentially addressable halogens allow medicinal chemists to explore SAR by independently varying three positions around the phenyl ring without resynthesizing the core scaffold, significantly accelerating lead optimization cycles.

Pyridine/Pyrimidine Bioisostere Synthesis for Agrochemicals

The fluorine and chlorine substituents can serve as bioisosteric replacements in heterocyclic targets, while the iodine and bromine handles facilitate coupling to pyridine or pyrimidine cores. This enables the synthesis of novel fungicides or herbicides where halogen patterning dictates target binding .

Orthogonal Tagging for Multifunctional Chemical Probes

The strict reactivity hierarchy allows for the sequential installation of affinity tags, fluorescent reporters, and photo-crosslinkers onto a single phenyl scaffold, enabling the creation of multifunctional probes for target identification studies .

Application
Selection Property
Validation Focus
Unsymmetrical terphenyl synthesis
Sequential coupling handle hierarchy
Chemo- and regioselective coupling outcomes
CNS-penetrant library diversification
High computed lipophilicity & zero TPSA
Passive permeability in CNS cell-based models
Agrochemical bioisostere construction
Halogen patterning for bioisosteric replacement
Target binding and activity in agrochemical assays
Multifunctional probe assembly
Orthogonal reactive handles
Sequential installation of tags, reporters, crosslinkers

Technical Documentation Hub

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